molecular formula C36H42Cl4N12Zn B12699225 Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) CAS No. 84012-52-2

Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Cat. No.: B12699225
CAS No.: 84012-52-2
M. Wt: 850.0 g/mol
InChI Key: PXBBYUBOIIHNTO-UHFFFAOYSA-J
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Description

Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo and benzylmethylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps, including the formation of the triazolium core, azo coupling, and coordination with zinc chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized under specific conditions.

    Reduction: The azo group can also be reduced to form amines.

    Substitution: The triazolium core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo and triazolium groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’,2,2’-tetraamino-5,5’-azo-bis-1,3,4-triazole: Another triazole-based compound with similar structural features.

    Bis(2-aminophenyl) diselenide: Shares the azo linkage but differs in the core structure.

Uniqueness

Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its specific combination of functional groups and coordination with zinc chloride, which imparts distinct chemical and physical properties.

This detailed article provides a comprehensive overview of Bis(5-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84012-52-2

Molecular Formula

C36H42Cl4N12Zn

Molecular Weight

850.0 g/mol

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

PXBBYUBOIIHNTO-UHFFFAOYSA-J

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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